molecular formula C12H26ClNO3 B12345283 (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

Cat. No.: B12345283
M. Wt: 267.79 g/mol
InChI Key: OCOUBFTWQQJBIH-RJUBDTSPSA-N
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Description

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound with the molecular formula C12H26ClNO3. It is a derivative of threonine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride typically involves the protection of the amino and hydroxyl groups of threonine. One common method includes the esterification of threonine with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: Threonine is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Protection: The hydroxyl group is protected by converting it into a tert-butoxy group using tert-butyl chloride and a base.

    Hydrochloride Formation: The final product is obtained by treating the protected ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Substrate Mimicry: It can mimic natural substrates, allowing researchers to study enzyme-substrate interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
  • O-tert-Butyl-L-threonine methyl ester hydrochloride

Uniqueness

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is unique due to its specific stereochemistry and protective groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research.

Properties

Molecular Formula

C12H26ClNO3

Molecular Weight

267.79 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride

InChI

InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1

InChI Key

OCOUBFTWQQJBIH-RJUBDTSPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl

Origin of Product

United States

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